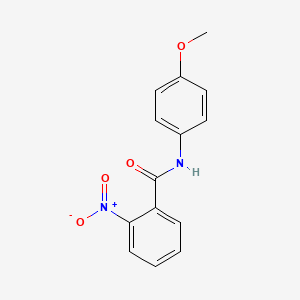

N-(4-methoxyphenyl)-2-nitrobenzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVSYDFJORQSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355017 | |

| Record name | N-(4-methoxyphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22979-83-5 | |

| Record name | N-(4-methoxyphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methoxyphenyl 2 Nitrobenzamide and Analogues

Established Synthetic Routes to the Core Benzamide (B126) Structure

Traditional methods for constructing the benzamide core of N-(4-methoxyphenyl)-2-nitrobenzamide have long been established in the field of organic synthesis. These methods are characterized by their reliability and straightforward application, primarily involving acylation reactions with activated 2-nitrobenzoyl derivatives and various amide bond formation strategies facilitated by coupling agents.

Acylation Reactions Involving 2-Nitrobenzoyl Derivatives

The most direct and widely employed method for the synthesis of this compound is the acylation of p-anisidine (B42471) with a reactive 2-nitrobenzoyl derivative, typically 2-nitrobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amino group of p-anisidine on the electrophilic carbonyl carbon of the acyl chloride. The presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

A typical procedure involves dissolving p-anisidine in a suitable solvent, followed by the dropwise addition of 2-nitrobenzoyl chloride in the presence of a base. The reaction is generally exothermic and proceeds readily at room temperature. The choice of solvent can vary, with dichloromethane (B109758) being a common option. After the reaction is complete, the product, this compound, can be isolated through standard work-up procedures, including washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by crystallization to yield the purified product.

The following table summarizes a representative acylation reaction for the synthesis of a similar benzamide derivative, highlighting the key reaction parameters.

| Reactants | Reagents | Solvent | Reaction Time | Yield |

| 2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride | Triethylamine | Dichloromethane | 30 min | - |

Data for the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. The yield was not specified in the source material.

Amide Bond Formation Strategies

Beyond the use of acyl chlorides, the formation of the amide bond in this compound can be achieved by the direct coupling of 2-nitrobenzoic acid and p-anisidine. This approach necessitates the use of coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. A wide array of coupling reagents have been developed for this purpose, each with its own advantages in terms of reactivity, yield, and suppression of side reactions.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). These additives act as activating agents and help to minimize racemization in the case of chiral substrates. Other classes of coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The general procedure involves the in-situ activation of 2-nitrobenzoic acid with the coupling reagent and any additives in an appropriate solvent, followed by the addition of p-anisidine. The reaction progress is typically monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified.

The following table provides an example of an amide bond formation using a coupling reagent for a structurally related compound.

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Solvent | Reaction Time | Yield |

| Pentanoic acid | 4-anisidine | EDCI | DMAP | CH₂Cl₂ | 4 h | 69% |

Advanced Synthetic Approaches and Reaction Optimization

In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and versatile methods for the synthesis of benzamides. These advanced approaches often involve the use of catalysts to promote the reaction under milder conditions, the design of one-pot procedures to improve efficiency, and the application of green chemistry principles to minimize environmental impact.

Copper-Catalyzed N-Arylation Strategies

Copper-catalyzed N-arylation reactions, particularly the Ullmann condensation, represent a powerful tool for the formation of the C-N bond in N-aryl benzamides. This methodology can be applied to the synthesis of this compound by coupling a 2-nitrobenzamide (B184338) with a suitable 4-methoxyphenylating agent, or conversely, by coupling p-anisidine with a 2-nitro-substituted aryl halide. The reaction typically employs a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand and a base.

The choice of ligand is critical for the success of the reaction, with various diamines, amino acids, and other chelating agents being effective in promoting the catalytic cycle. The base, commonly a carbonate or phosphate, is required to facilitate the deprotonation of the amide or amine. The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general applicability of the Ullmann condensation to a wide range of amides and aryl halides suggests its feasibility. The table below outlines typical conditions for a copper-catalyzed N-arylation of amides.

| Amide | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature |

| Various amides | Aryl iodides | CuI (5 mol%) | (S)-N-Methylpyrrolidine-2-carboxylate (10 mol%) | K₃PO₄ | DMSO | 110 °C |

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste generation, and time savings. For the synthesis of this compound, a one-pot approach could conceivably involve the in-situ generation of an activated 2-nitrobenzoic acid derivative followed by immediate reaction with p-anisidine.

Another potential one-pot strategy involves the direct conversion of a nitroarene to the corresponding N-aryl amide. For instance, a protocol for the conversion of nitro-arenes directly to N-aryl amides has been developed, which involves a metal-free reduction of the nitro group followed by acylation in the same pot. Adapting such a method could provide a streamlined route to this compound from 2-nitrotoluene (B74249) and a suitable 4-methoxyphenylating agent.

A relevant example of a one-pot synthesis involving p-anisidine is the preparation of 1-(4-methoxyphenyl)piperazine, where diethanolamine (B148213) is converted in-situ to bis(2-chloroethyl)amine, which then reacts with p-anisidine in the same reaction vessel. This demonstrates the feasibility of multi-step sequences involving p-anisidine in a one-pot fashion.

Eco-Friendly and Microwave-Assisted Synthesis

The principles of green chemistry have spurred the development of more environmentally benign synthetic methods. For benzamide synthesis, this includes the use of greener solvents (e.g., water, ethanol), heterogeneous catalysts that can be easily recovered and reused, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound could be explored for both the classical acylation reactions and the more advanced catalytic methods. For instance, the amidation of esters with amines has been shown to be efficiently promoted by microwave irradiation.

The following table summarizes the conditions for a microwave-assisted amidation reaction, illustrating the potential for rapid synthesis.

| Reactants | Solvent | Power | Time |

| Ethyl p-methoxycinnamate, ethanolamine | Ethanolamine | 600 W | 5 min |

The development of eco-friendly catalysts, such as those derived from renewable resources or supported on benign materials, is another active area of research that could be applied to the synthesis of this compound to create more sustainable manufacturing processes.

Preparation of Related Benzamide Derivatives and Analogs

The synthesis of this compound can be achieved through the reaction of 2-nitrobenzoyl chloride with 4-methoxyaniline (p-anisidine). This reaction is analogous to the synthesis of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, where 2-nitrobenzenesulfonyl chloride is reacted with p-anisidine in the presence of a base like sodium carbonate in an aqueous medium. mdpi.com The reaction mixture is typically stirred at room temperature for an extended period to ensure completion. mdpi.com The resulting product can then be isolated through filtration.

A general representation of this amide formation is the reaction of an acyl chloride with an amine. For instance, N-(3-chlorophenethyl)-4-nitrobenzamide is synthesized by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in a solvent like dichloromethane, with the subsequent addition of a base such as triethylamine.

Synthesis of Nitrobenzothioamide Analogues

The conversion of a benzamide, such as this compound, to its corresponding thioamide analogue can be accomplished through a thionation reaction. A common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgnih.gov The reaction typically involves heating the amide with Lawesson's reagent in an appropriate solvent, such as toluene, under reflux conditions. beilstein-journals.org

The mechanism of thionation with Lawesson's reagent involves the replacement of the carbonyl oxygen atom with a sulfur atom. organic-chemistry.org This method is widely applicable for the synthesis of various thioamides from their corresponding amides. nih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). beilstein-journals.org Upon completion, the thioamide product can be purified using standard procedures, which may include a workup to decompose the phosphorus-containing byproducts followed by crystallization or chromatography. beilstein-journals.org

Below is a table summarizing the thionation of a representative benzamide using Lawesson's reagent.

| Starting Amide | Thionating Agent | Solvent | Conditions | Product |

| N-p-methylphenylbenzamide | Lawesson's Reagent | Toluene | Reflux | N-(p-methylphenyl)benzothioamide |

This table is illustrative of a typical thionation reaction and is based on a reported procedure for a similar substrate. beilstein-journals.org

Derivatization at Aromatic and Nitro-Benzoyl Moieties

Further structural diversity can be introduced by carrying out reactions on the two aromatic rings of this compound. The reactivity of each ring is influenced by the substituents present.

Derivatization of the N-(4-methoxyphenyl) Moiety:

The 4-methoxyphenyl (B3050149) ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the nitrogen of the amide linkage. However, the activating effect of the amino group is somewhat attenuated by the electron-withdrawing benzoyl group. This modulation of reactivity allows for more controlled substitutions compared to a free aniline. Electrophilic substitution reactions, such as halogenation or nitration, would be directed to the ortho positions relative to the amide nitrogen. It is common practice to first protect the amine as an amide to prevent polysubstitution and unwanted side reactions, a strategy inherently present in the target molecule's structure.

Derivatization of the 2-Nitrobenzoyl Moiety:

The 2-nitrobenzoyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitro and carbonyl groups. Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The presence of the nitro group, particularly in the ortho position to a potential leaving group, strongly activates the ring for attack by nucleophiles. wikipedia.orgyoutube.com For a nucleophilic substitution to occur on this ring, a suitable leaving group would need to be present.

A key transformation of the 2-nitrobenzoyl moiety is the reduction of the nitro group. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol (B145695) or through catalytic hydrogenation (e.g., using palladium on carbon), to yield the corresponding 2-aminobenzamide (B116534) derivative. researchgate.net

Below is a table summarizing potential derivatization reactions on the respective aromatic rings.

| Aromatic Moiety | Reaction Type | Reagents and Conditions | Potential Product(s) |

| N-(4-methoxyphenyl) | Electrophilic Aromatic Substitution (e.g., Bromination) | Br2, Acetic Acid | N-(2-bromo-4-methoxyphenyl)-2-nitrobenzamide |

| 2-Nitrobenzoyl | Nucleophilic Aromatic Substitution (with a leaving group) | Nucleophile (e.g., RO-), Heat | Substitution product (leaving group dependent) |

| 2-Nitrobenzoyl | Reduction of Nitro Group | SnCl2·2H2O, Ethanol, Heat | N-(4-methoxyphenyl)-2-aminobenzamide |

This table provides illustrative examples of potential derivatization reactions.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies of N-(4-methoxyphenyl)-2-nitrobenzamide and Derivatives

Single-crystal X-ray diffraction provides the most definitive method for determining the precise arrangement of atoms within a crystalline solid. While a dedicated study on this compound is not extensively reported, analysis of closely related structures, such as N-(aryl)-2-nitrobenzamides and various methoxyphenyl amides, offers significant insights into the expected structural parameters.

Molecular Conformation and Dihedral Angles

The molecular structure of this compound is characterized by a central amide linkage connecting a 2-nitrophenyl ring and a 4-methoxyphenyl (B3050149) ring. The molecule is not expected to be planar due to steric hindrance between the ortho-nitro group and the amide bridge, as well as the inherent rotational freedom around the C-N and C-C single bonds.

In analogous structures, such as 2-nitro-N-(2-nitrophenyl)benzamide, the central amide moiety is essentially planar, but the attached phenyl rings are significantly twisted relative to this plane. nih.gov For instance, the dihedral angles between the amide plane and the C-bonded and N-bonded benzene (B151609) rings are reported to be 71.76 (6)° and 24.29 (10)°, respectively. nih.gov Similarly, in N-(2-methoxyphenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 28.9 (1)°. mdpi.com The nitro group itself is often twisted out of the plane of its attached aromatic ring; in the case of N-(2-methoxyphenyl)-2-nitrobenzamide, this twist is 40.2 (1)°. mdpi.com

| Parameter | Expected Value/Range | Reference Compound(s) |

| Dihedral Angle (Amide Plane vs. 2-Nitrophenyl Ring) | ~20-30° | 2-nitro-N-(2-nitrophenyl)benzamide nih.gov |

| Dihedral Angle (Amide Plane vs. 4-Methoxyphenyl Ring) | ~70-80° | 2-nitro-N-(2-nitrophenyl)benzamide nih.gov |

| Dihedral Angle (Between Aromatic Rings) | ~25-45° | N-(2-methoxyphenyl)-2-nitrobenzamide mdpi.com |

| Dihedral Angle (Nitro Group vs. Phenyl Ring) | ~40° | N-(2-methoxyphenyl)-2-nitrobenzamide mdpi.com |

Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The solid-state architecture of this compound is significantly influenced by a variety of intermolecular forces, including hydrogen bonds and π-π stacking interactions. The amide group (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygens of the nitro group are potential hydrogen bond acceptors.

In many benzamide (B126) derivatives, intermolecular N-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains or dimeric motifs. mdpi.comias.ac.in For example, in 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N-H···O hydrogen bonds, forming C(4) chains. nih.gov The presence of the methoxy (B1213986) group introduces another potential, albeit weaker, hydrogen bond acceptor site.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent amide, nitro, methoxy, and aromatic moieties.

The key vibrational modes for this compound are summarized below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amide | N-H stretch | 3400-3200 (strong, broad) | 3400-3200 (weak) |

| C=O stretch (Amide I) | 1680-1630 (strong) | 1680-1630 (strong) | |

| N-H bend (Amide II) | 1640-1550 (medium) | 1640-1550 (weak) | |

| Nitro | Asymmetric NO₂ stretch | 1550-1475 (strong) orgchemboulder.com | 1550-1475 (strong) |

| Symmetric NO₂ stretch | 1360-1290 (strong) orgchemboulder.com | 1360-1290 (strong) | |

| Aromatic | C-H stretch | 3100-3000 (medium) | 3100-3000 (strong) |

| C=C stretch | 1600-1450 (multiple, medium) | 1600-1450 (strong) | |

| C-H out-of-plane bend | 900-675 (strong) | 900-675 (weak) | |

| Methoxy | C-O stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) | 1275-1200, 1075-1020 (medium) |

| C-H stretch | 2950-2850 (medium) | 2950-2850 (medium) |

The FT-IR spectrum of 2-nitrobenzamide (B184338) shows characteristic peaks for the amide and nitro groups. nist.gov The presence of the 4-methoxyphenyl group in the target molecule will introduce additional bands, particularly the strong C-O stretching vibrations of the ether linkage. Raman spectroscopy is expected to provide complementary information, with the aromatic C=C stretching vibrations typically showing strong signals. Resonance Raman effects may enhance the intensity of vibrations associated with the nitroaromatic chromophore, depending on the excitation wavelength used. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are predicted based on established chemical shift data for related structures. nih.govnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two aromatic rings, the amide proton, and the methoxy group protons. The protons on the 2-nitrophenyl ring will likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group and the amide linkage. The protons on the 4-methoxyphenyl ring are expected to exhibit a characteristic AA'BB' splitting pattern, with the protons ortho to the methoxy group appearing at a higher field (δ ~6.9 ppm) and the protons ortho to the amide nitrogen at a lower field (δ ~7.5 ppm). The amide proton (N-H) is anticipated to be a broad singlet, with its chemical shift being solvent-dependent, typically in the range of δ 8.5-10.5 ppm. The methoxy group protons will appear as a sharp singlet at approximately δ 3.8 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the twelve distinct carbon atoms in the aromatic rings and the carbonyl and methoxy carbons. The carbonyl carbon of the amide is expected to resonate at around δ 165 ppm. The carbons of the 2-nitrophenyl ring will be influenced by the nitro group, with the carbon bearing the nitro group (C2) appearing significantly downfield. The carbons of the 4-methoxyphenyl ring will show the effect of the electron-donating methoxy group, with the carbon attached to the oxygen (C4') being the most downfield in this ring, and the ortho and para carbons shifted to higher fields relative to benzene.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2-nitrophenyl) | 7.5 - 8.5 | Multiplet |

| Aromatic (H-2', H-6') | ~7.5 | Doublet |

| Aromatic (H-3', H-5') | ~6.9 | Doublet |

| Amide (N-H) | 8.5 - 10.5 | Broad Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Aromatic (2-nitrophenyl) | 120 - 150 |

| Aromatic (4-methoxyphenyl) | 114 - 160 |

| Methoxy (-OCH₃) | ~55 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 272 g/mol . uni.lu

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 272. The fragmentation of this molecule is likely to proceed through several key pathways characteristic of aromatic nitro compounds and benzamides. rsc.orgresearchgate.net

One prominent fragmentation pathway involves the cleavage of the amide bond. This can lead to the formation of the 2-nitrobenzoyl cation (m/z 150) and the 4-methoxyphenylaminyl radical, or the 4-methoxyphenylaminyl cation (m/z 123) and the 2-nitrobenzoyl radical. Further fragmentation of the 2-nitrobenzoyl cation can occur via the loss of NO₂ (m/z 104) or CO (m/z 122).

Another characteristic fragmentation of aromatic nitro compounds is the loss of the nitro group (NO₂) to give an ion at m/z 226, or the loss of NO followed by CO. Rearrangement reactions, such as the transfer of a hydrogen atom from the amide nitrogen to the nitro group followed by the elimination of a hydroxyl radical, are also possible.

| Ion | m/z | Proposed Structure/Fragment |

| [M]⁺˙ | 272 | Molecular Ion |

| [M - NO₂]⁺ | 226 | Loss of nitro group |

| [C₇H₄NO₂]⁺ | 150 | 2-Nitrobenzoyl cation |

| [C₇H₈NO]⁺ | 123 | 4-Methoxyphenylaminyl cation |

| [C₆H₄CO]⁺ | 104 | Loss of NO₂ from 2-nitrobenzoyl cation |

| [C₇H₅O]⁺ | 105 | Benzoyl cation (from cleavage and rearrangement) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics. For N-(4-methoxyphenyl)-2-nitrobenzamide, DFT calculations offer a detailed view of its fundamental chemical nature.

The optimization of the molecular geometry is a crucial first step in computational analysis, providing the most stable, lowest-energy conformation of the molecule. researchgate.net DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized structure of this compound. nih.gov

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.25 Å | Carbonyl bond of the amide group. |

| C-N (Amide) Bond Length | ~1.36 Å | Amide bond connecting carbonyl carbon and nitrogen. |

| N-O (Nitro) Bond Length | ~1.23 Å | Bonds within the nitro group. |

| Dihedral Angle (Ring 1 - Ring 2) | 25-45° | Torsion angle between the two aromatic rings. nih.gov |

| Dihedral Angle (Nitro - Ring) | 35-50° | Torsion angle of the nitro group relative to its phenyl ring. nih.gov |

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, each vibrational mode can be assigned to specific functional groups within the molecule. researchgate.net Potential Energy Distribution (PED) analysis further quantifies the contribution of individual bond stretches, bends, and torsions to each vibrational mode. nih.gov

For this compound, the calculated spectrum shows characteristic peaks that are crucial for its identification.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3400 | Stretching of the amide N-H bond. nih.gov |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the phenyl rings. researchgate.net |

| C=O Stretch (Amide I) | 1650-1680 | Stretching of the carbonyl group, a strong indicator of the amide function. researchgate.net |

| NO₂ Asymmetric Stretch | 1520-1550 | Asymmetric stretching of the nitro group. nih.gov |

| N-H Bend (Amide II) | 1510-1540 | In-plane bending of the N-H bond coupled with C-N stretching. |

| NO₂ Symmetric Stretch | 1330-1360 | Symmetric stretching of the nitro group. nih.gov |

| C-O-C Asymmetric Stretch | 1240-1260 | Asymmetric stretching of the methoxy (B1213986) ether linkage. researchgate.net |

The calculated frequencies are generally in good agreement with experimental data, although they are often scaled by a factor to correct for anharmonicity and basis set deficiencies. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmalayajournal.org

In this compound, the electron-donating methoxy group on one phenyl ring and the electron-withdrawing nitro group on the other create a distinct electronic profile.

HOMO: The electron density of the HOMO is typically localized on the electron-rich 4-methoxyphenylamine moiety. This region is the most likely site for electrophilic attack.

LUMO: The electron density of the LUMO is predominantly found on the electron-deficient 2-nitrobenzamide (B184338) portion, particularly around the nitro group. This area is susceptible to nucleophilic attack.

A small HOMO-LUMO gap suggests that the molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.govnih.gov This small energy gap facilitates intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor part, which is a key factor in its electronic properties. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites of electrophilic and nucleophilic reactivity. malayajournal.org The map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map clearly illustrates its reactive centers. The most negative potential (red) is concentrated around the oxygen atoms of the carbonyl and nitro groups, which are the primary sites for hydrogen bond accepting and electrophilic interactions. researchgate.net Conversely, the most positive potential (blue) is located around the amide hydrogen (N-H), making it the most likely site for deprotonation or hydrogen bond donation. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound, MD simulations can explore its conformational landscape. researchgate.net Key areas of flexibility include the rotation around the single bonds connecting the phenyl rings to the amide linker. The simulation can track the fluctuations of dihedral angles to identify the most populated conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape might change upon binding to a biological target or in different solvents. researchgate.net The stability of intramolecular hydrogen bonds and other non-covalent interactions can also be assessed throughout the simulation.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. elsevierpure.com

This compound, with its array of functional groups, has the potential to engage in various types of interactions within a protein's active site. Docking studies can predict these interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitro group oxygens can act as hydrogen bond acceptors. researchgate.net

Hydrophobic Interactions: The two phenyl rings can form hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The polar regions identified by the MEP map can engage in favorable electrostatic interactions with charged or polar residues in the binding pocket. researchgate.net

By scoring different binding poses, docking algorithms can identify the most probable binding mode and estimate the binding energy, providing a rational basis for the molecule's potential biological activity. researchgate.net

Prediction of Binding Modes and Affinities

Molecular docking and simulation are principal methods for predicting how a ligand such as this compound might bind to a protein's active site and for estimating the strength of this interaction, known as binding affinity. While specific docking studies for this compound are not extensively detailed in the public literature, analysis of structurally related benzamide (B126) derivatives provides a strong model for its potential interactions.

Studies on similar benzamide-containing molecules reveal common binding patterns. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives investigated as α-glucosidase inhibitors, docking results showed binding energies ranging from -8.0 to -9.7 kcal/mol. nih.gov The binding modes for these related compounds were characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the enzyme's active site. nih.gov

Similarly, research into benzamide derivatives as ligands for the Cereblon (CRBN) protein, a component of E3 ubiquitin ligase complexes, has demonstrated the importance of the benzamide core in establishing binding. nih.govacs.org The affinity of these ligands is often quantified by the half-maximal inhibitory concentration (IC50). For example, a fluorinated benzamide derivative, N-(2,6-Dioxo-3-piperidyl)-2-fluoro-4-nitrobenzamide, exhibited an IC50 value of 63 ± 16 μM, indicating its binding affinity for the target. nih.govacs.org These studies underscore that the amide linker, aromatic rings, and substituents like the nitro and methoxy groups on this compound are critical for defining its binding orientation and affinity.

| Compound Series | Target | Reported Binding Affinity |

|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | α-Glucosidase | -8.0 to -9.7 kcal/mol (Binding Energy) |

| N-(2,6-Dioxo-3-piperidyl)-2-fluoro-4-nitrobenzamide | Cereblon (CRBN) | 63 ± 16 μM (IC50) |

Structure-Based Ligand Design Rationalization

Structure-based design uses computational insights to rationally modify a chemical structure to improve its properties, particularly its binding affinity and selectivity for a biological target. The benzanilide (B160483) core is considered a "privileged structure" in medicinal chemistry due to its capacity to serve as a scaffold for ligands binding to a wide variety of receptors. nih.gov

The rationalization for designing ligands based on the this compound scaffold involves analyzing how each molecular fragment contributes to binding.

Amide Group: The central amide (–CONH–) is a key interaction hub, acting as both a hydrogen bond donor (N–H) and acceptor (C=O). Crystal structure analysis of the related compound N-(2-Methoxyphenyl)-2-nitrobenzamide confirms the stabilization of its structure through N—H···O hydrogen bonds. nih.gov

Aromatic Rings: The two phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) in a protein's binding pocket.

Substituents: The nitro (–NO2) and methoxy (–OCH3) groups play crucial roles. The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. The methoxy group can also accept hydrogen bonds and influence the electronic properties and conformation of the phenyl ring. Studies on other benzamides have shown that introducing substituents, such as fluorine atoms, can significantly affect binding affinity by altering electrostatic potential and forming additional interactions. nih.govacs.org

Hirshfeld Surface Analysis for Detailed Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the close contacts between neighboring molecules. While a specific Hirshfeld analysis for this compound is not available, studies on highly analogous structures provide a clear picture of the expected interactions.

For instance, the Hirshfeld analysis of 2-chloro-N-(4-methoxyphenyl)acetamide reveals that the most significant contributions to the crystal packing are from C···H/H···C (33.4%), Cl···H/H···Cl (20%), and O···H/H···O (19.5%) interactions. nih.gov This indicates a complex network of weak C—H···π, C—H···O, C—H···Cl, and N—H···O hydrogen bonds that stabilize the three-dimensional structure. nih.gov

Similarly, analysis of N-(4-methoxyphenyl)picolinamide shows that H···H interactions are the most dominant, accounting for 47% of the total intermolecular contacts. nih.gov This highlights the major role of van der Waals forces in the crystal packing. Following this are C···H (22%) and O···H (not specified percentage) interactions, which correspond to weak dispersive forces and hydrogen bonding, respectively. nih.gov

Based on these related structures, a Hirshfeld analysis of this compound would be expected to show a high percentage of H···H, O···H/H···O, and C···H/H···C contacts. The nitro and methoxy oxygen atoms, along with the amide group, would be key sites for hydrogen bonding (O···H contacts), while the extensive hydrogen atom population would lead to significant van der Waals (H···H) interactions.

| Interaction Type | 2-chloro-N-(4-methoxyphenyl)acetamide [%] nih.gov | N-(4-methoxyphenyl)picolinamide [%] nih.gov |

|---|---|---|

| H···H | Not specified | 47.0 |

| C···H / H···C | 33.4 | 22.0 |

| O···H / H···O | 19.5 | Not specified |

| Cl···H / H···Cl | 20.0 | - |

Structure Activity Relationship Sar and Mechanistic Studies in Biological Systems

Design and Synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide Derivatives for Targeted Biological Pathways

The design and synthesis of derivatives based on the this compound core often involve strategic modifications to enhance potency and selectivity for specific biological targets. These modifications can include altering substituent groups on either of the two aromatic rings or modifying the amide linker. nih.govresearchgate.net The synthesis of these compounds typically involves the reaction of a substituted benzoyl chloride with an appropriate aniline. For instance, N-(2-methoxyphenyl)-2-nitrobenzamide can be synthesized from 2-nitrobenzoyl chloride and 2-methoxyaniline. nih.gov A series of novel 4-substituted-3-nitrobenzamide derivatives have also been designed and synthesized to explore their anti-tumor activities. nih.gov

Similarly, the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, which are structurally related to benzamides, involves reacting the corresponding nitrobenzenesulfonyl chloride with p-anisidine (B42471). mdpi.com The strategic placement of functional groups is crucial; for example, the position of a nitro group on the benzene (B151609) ring can significantly affect the intermolecular interactions and crystal packing of the resulting compound. mdpi.com

The core idea behind the design of these derivatives is to create molecules that can fit into the binding sites of specific proteins, thereby modulating their function. This often involves a "tail approach" where different functional groups are added to a core scaffold to probe interactions with the target protein. tandfonline.com The synthesis of these targeted compounds can be achieved through various organic chemistry methods, including amide coupling reactions, which are fundamental in creating the benzamide (B126) linkage. nih.govnih.gov

Investigations into Enzyme Inhibition and Receptor Modulation by Benzamide Analogues

Benzamide derivatives have been extensively studied for their ability to inhibit various enzymes and modulate receptor activity, demonstrating their potential in treating a range of diseases.

Several benzamide derivatives have been designed and evaluated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, a series of 2-thioacetamide linked benzoxazole-benzamide conjugates were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Some of these compounds showed potent VEGFR-2 inhibitory activity and displayed excellent cytotoxic activity against cancer cell lines. nih.gov The design of these inhibitors often leverages the N-phenylbenzamide backbone to create compounds that can compete with ATP for binding to the kinase domain. mdpi.com

The HIV capsid has become an important target for the development of new antiretroviral drugs. nih.gov Small molecule inhibitors that target the capsid can interfere with both the early and late stages of the viral life cycle. nih.gov Benzamide derivatives have been identified as potent anti-HIV agents. For instance, the benzamide derivative AH0109 was found to inhibit HIV-1 replication by affecting both reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Other studies have focused on simplified analogues of more complex molecules, where a N-(3-methoxy-4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide component was found to be effective. nih.gov

Inhibitors of α-amylase and α-glucosidase are important for managing hyperglycemia by slowing down carbohydrate digestion. nih.gov A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antidiabetic activity. nih.gov One compound, bearing a 2-CH3-5-NO2 substituent on the phenyl ring, was found to be a highly active inhibitor of both α-glucosidase and α-amylase. nih.gov The structure-activity relationship studies indicated that the presence of both electron-donating and electron-withdrawing groups on the phenyl ring enhanced the inhibitory activity. nih.gov

Factor Xa (FXa) is a key enzyme in the blood coagulation cascade, making it an attractive target for the development of new anticoagulants. nih.govfrontiersin.org Benzamidine-based inhibitors have been developed as highly potent and selective inhibitors of FXa. nih.gov The development strategy often involves modifying a core structure to improve oral bioavailability and selectivity by replacing strongly basic groups with less basic or non-basic ones. frontiersin.org

Mechanistic Insights into Molecular Interactions (pre-clinical, cellular level)

Understanding the molecular interactions between benzamide derivatives and their biological targets is crucial for rational drug design. At the pre-clinical and cellular level, various techniques are employed to elucidate these mechanisms.

Molecular docking studies are frequently used to predict the binding modes of these compounds within the active sites of their target enzymes. For instance, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase revealed key hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov Similarly, molecular docking has been used to understand the interaction of benzoxazole-benzamide conjugates with the VEGFR-2 binding site. nih.gov

In the context of HIV research, mechanistic studies on the benzamide derivative AH0109 revealed that it significantly impairs the nuclear translocation of viral cDNA, in addition to its effect on reverse transcription. nih.gov For anticoagulants, the mechanism of FXa inhibition involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the conversion of prothrombin to thrombin. nih.gov

Cell-based assays are also critical for understanding the biological effects of these compounds. For example, the anti-proliferative activities of phenylsulfonyl-benzamide derivatives were evaluated in various human prostate cancer cell lines, with some compounds showing significantly improved IC50 values in the low micromolar range. nih.gov

The tables below summarize the inhibitory activities of selected benzamide and related derivatives against various biological targets.

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

The biological activity of this compound and its analogues is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to decipher these connections, providing insights into how modifications to the chemical scaffold influence therapeutic effects. By examining substituent effects and conformational properties, researchers can rationalize the observed biological activities and design more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical or structural features with biological activity, have been particularly useful in this regard for the broader class of substituted benzamides. For instance, a QSAR study on the antiallergic activities of various benzamides revealed that steric effects were more significant than electrostatic effects in determining their efficacy. leidenuniv.nl

Impact of Substituent Effects on Activity

The nature and position of substituents on both the benzoyl and the N-phenyl rings of benzamide analogues play a critical role in modulating their biological profile. Studies on various series of benzamides have demonstrated that even minor chemical alterations can lead to significant changes in activity.

A notable example comes from a series of 4-nitro-N-phenylbenzamides evaluated for anticonvulsant properties. nih.gov Within this series, the substitution pattern on the N-phenyl ring was a key determinant of efficacy in the maximal electroshock-induced seizure (MES) test. The introduction of specific substituents at the ortho positions led to a marked increase in activity. Specifically, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were identified as particularly potent agents, with the latter being three times more active than the established anti-seizure drug phenytoin (B1677684) in the MES test. nih.gov This highlights the importance of steric bulk and electronic properties at the ortho positions of the N-phenyl ring for this specific biological activity.

| Compound | Substituent on N-phenyl ring | MES ED₅₀ (μmol/kg) | Neurotoxicity TD₅₀ (μmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 2,6-di-CH₃ | 31.8 | 166.9 | 5.2 |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 2-Cl, 6-CH₃ | 90.3 | 1068 | 11.8 |

Data sourced from: European Journal of Medicinal Chemistry. nih.gov

Further evidence of substituent effects is seen in a different therapeutic area. A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents found that activity was highly dependent on the substitution on the N-aryl ring. nih.gov The research indicated that both electron-donating groups (like methyl, -CH₃) and electron-withdrawing groups (like nitro, -NO₂) on the N-phenyl ring were favorable for inhibitory activity against α-glucosidase and α-amylase, suggesting a complex interplay of electronic and steric factors in the binding interaction with these enzymes. nih.gov

Conformational Aspects and Molecular Recognition

In the solid state, intermolecular forces such as hydrogen bonding and π-stacking dictate the preferred conformation. A crystallographic study of N-(4-methoxyphenyl)benzamide, a close analogue of the title compound lacking the nitro group, revealed that the two aryl rings are tilted by approximately 67.4° with respect to each other. iucr.org This observed conformation in the crystal is a direct result of packing forces that optimize intermolecular interactions, particularly N—H⋯O hydrogen bonds and aryl ring π-stacking. iucr.org Density Functional Theory (DFT) calculations for an isolated molecule in the gas phase predicted a slightly different, lower-energy conformation, highlighting the profound influence of the molecular environment on its shape. iucr.org The energy difference between the conformation in the crystal and the gas-phase optimum was calculated to be a modest 2.5 kJ mol⁻¹, indicating that the energetic penalty for adopting the solid-state conformation is easily overcome by the stabilizing energy of the crystal lattice interactions. iucr.org

Theoretical and NMR studies on substituted benzamides further illuminate these conformational preferences. The torsional angle between the carbonyl group and the phenyl ring (ω) is a critical parameter. For benzamide itself, this angle is calculated to be around 20-25°, though it is forced to be planar (ω = 0°) in some analytical models to fit experimental data. nih.gov For N-substituted benzamides, the presence of ortho substituents, such as the 2-nitro group in this compound, can introduce steric hindrance that forces the N-aryl ring to rotate out of the plane of the amide group. nsf.gov This rotation has significant implications for conjugation and the molecule's ability to fit into a specific binding site. The interplay between the energetically favorable planar conformation, which maximizes π-conjugation, and sterically-driven non-planar conformations is a key aspect of molecular recognition for this class of compounds.

Applications in Materials Science and Advanced Chemical Technologies

Incorporation into Polymer Matrices for Functional Materials

There is currently no specific research documenting the incorporation of N-(4-methoxyphenyl)-2-nitrobenzamide into polymer matrices to enhance thermal stability or modulate mechanical properties. Aromatic amides, in general, are known for their rigid structures and potential to form hydrogen bonds, which can contribute to the thermal and mechanical integrity of polymer composites. However, without experimental data, any discussion on the specific effects of this compound remains speculative.

Thermal Stability Enhancement

The introduction of aromatic and nitro functional groups can, in some cases, influence the thermal degradation pathways of polymers. However, no studies have been found that specifically measure the impact of this compound on the thermal stability of any polymer matrix.

Mechanical Property Modulation

Similarly, the role of this compound in altering the mechanical properties of polymers, such as tensile strength, modulus, or flexibility, has not been investigated.

Development of Coatings and Films with Tailored Characteristics

The potential for this compound to be used in the development of specialized coatings and films is yet to be explored. Aromatic nitro compounds have been studied for various applications due to their electronic properties, but specific research on this compound for creating coatings with tailored optical, electrical, or barrier properties is absent from the literature.

Role as Precursors and Ligands in Catalytic Systems

While related classes of compounds have been utilized in catalysis, the specific application of this compound in this field is not documented.

Synthesis of Nanostructured Materials (e.g., Metal Sulfides)

Research has shown that certain nitrobenzamide derivatives can act as precursors for the synthesis of nanostructured materials like metal sulfides. For instance, nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide have been used as single-source precursors for nickel sulfide (B99878) thin films. This suggests a potential, yet unproven, pathway for this compound to be adapted for similar purposes, likely requiring chemical modification to include a sulfur source.

Ligand Development in Transition Metal Catalysis

The amide and nitro groups present in this compound offer potential coordination sites for metal ions. N-aryl amides, in a broader sense, have been investigated as ligands in transition metal catalysis. However, no studies have specifically reported the synthesis of metal complexes with this compound or their application in catalytic processes. The electronic and steric properties of this specific molecule as a ligand are yet to be determined.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Sustainable Chemistry for Benzamides

The synthesis of benzamides traditionally involves the reaction of a carboxylic acid with an amine, often requiring harsh conditions or the use of coupling agents that generate significant waste. Modern organic synthesis is increasingly focused on the development of more sustainable and efficient methods.

Recent advancements in this area include:

Direct Amidation: Catalytic methods that enable the direct formation of an amide bond from a carboxylic acid and an amine without the need for stoichiometric activating agents are highly sought after. These methods often employ catalysts based on boron or other elements and can be performed under milder conditions.

Green Solvents and Conditions: The use of environmentally benign solvents, or even solvent-free conditions, is a key aspect of green chemistry. Research into solid-state reactions or the use of deep eutectic solvents for benzamide (B126) synthesis is a promising avenue.

Continuous Flow Synthesis: This technique offers several advantages over traditional batch processing, including improved safety, better scalability, and higher yields. The application of continuous flow technology to the synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide could lead to a more efficient and reproducible production process.

A comparative table of traditional versus emerging synthetic methodologies for benzamides is presented below:

| Feature | Traditional Methods | Emerging Green Methods |

| Reagents | Stoichiometric coupling agents (e.g., DCC, EDC), acid chlorides | Catalytic amounts of activators (e.g., boric acid), direct condensation |

| Solvents | Often chlorinated solvents (e.g., DCM, chloroform) | Benign solvents (e.g., water, ethanol), ionic liquids, solvent-free |

| Waste | High atom economy, significant byproduct formation | Low atom economy, minimal waste generation |

| Conditions | Often requires harsh temperatures and anhydrous conditions | Milder reaction conditions, often open to air and moisture |

Advanced Computational Modeling and Machine Learning for Prediction of Molecular Properties and Activities

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and activities before a compound is ever synthesized.

For this compound, computational modeling can be employed to:

Predict Molecular Geometry: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Simulate Spectroscopic Properties: Computational models can predict spectroscopic data such as 1H and 13C NMR chemical shifts, and IR vibrational frequencies. These predictions can aid in the characterization of the synthesized compound.

Determine Thermodynamic Parameters: Properties such as enthalpy of formation, Gibbs free energy, and heat capacity can be calculated, providing insight into the stability and reactivity of the molecule.

Machine learning (ML) is also emerging as a powerful tool in chemistry. By training algorithms on large datasets of known molecules and their properties, ML models can make rapid and accurate predictions for new compounds. In the context of benzamides, ML could be used to:

Predict biological activity based on molecular structure.

Optimize reaction conditions for synthesis.

Screen virtual libraries of benzamide derivatives for desirable properties.

Exploration of Supramolecular Assemblies and Crystal Engineering

The arrangement of molecules in the solid state, known as the crystal structure, is determined by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. The study of these interactions and the design of crystalline materials with specific properties is the focus of crystal engineering.

For this compound, the presence of a hydrogen bond donor (the N-H group of the amide), hydrogen bond acceptors (the carbonyl oxygen and the nitro group oxygens), and two aromatic rings suggests the potential for a rich variety of supramolecular assemblies.

Key research avenues in this area include:

Polymorphism Screening: Investigating the ability of the compound to crystallize in different solid-state forms (polymorphs), which can have different physical properties such as solubility and melting point.

Co-crystallization: Combining this compound with other molecules (co-formers) to create new crystalline materials with tailored properties.

Analysis of Intermolecular Interactions: Detailed analysis of the crystal structure to understand the hierarchy of non-covalent interactions that govern the self-assembly of the molecules. This can be aided by techniques such as Hirshfeld surface analysis.

The study of related structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, can provide valuable insights into the likely hydrogen bonding patterns and other intermolecular interactions that may be observed in the crystal structure of this compound. mdpi.com

Rational Design of Next-Generation Benzamide-Based Functional Molecules

The benzamide scaffold is a versatile platform for the design of new functional molecules. By systematically modifying the substituents on the aromatic rings of this compound, it is possible to tune its electronic, optical, and biological properties.

Future research in this area could focus on:

Development of Novel Pharmaceuticals: The benzamide functional group is present in a wide range of drugs. By exploring the structure-activity relationships of this compound and its derivatives, it may be possible to identify new candidates for drug discovery programs.

Design of Organic Electronic Materials: The extended π-systems of aromatic benzamides make them potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Creation of New Sensors: The ability of the benzamide group to participate in hydrogen bonding makes it an attractive moiety for the design of chemical sensors that can selectively bind to specific analytes.

The rational design of these new molecules will be guided by the insights gained from the synthetic, computational, and crystallographic studies outlined in the preceding sections.

常见问题

Basic: How can the structural identity of N-(4-methoxyphenyl)-2-nitrobenzamide be confirmed experimentally?

Answer:

The compound’s structure is validated using a combination of spectroscopic techniques:

- H NMR and C NMR : Peaks at δ 10.54 (s, 1H, amide NH), 8.13 (d, J = 8.1 Hz, aromatic protons), and 3.75 (s, 3H, methoxy group) confirm substituent positions and functional groups .

- IR Spectroscopy : Bands at 1682 cm (amide C=O stretch) and 3151 cm (N-H stretch) are characteristic. Additional peaks correlate with nitro (1523–1548 cm) and methoxy groups .

- Melting Point : Consistency with literature values (169–170°C) further supports purity .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

The compound is a white crystalline powder with solubility determined via pharmacopoeial methods:

- Soluble : Ethanol, chloroform, and dimethyl sulfoxide (DMSO).

- Insoluble : Water and hexane.

These properties are critical for selecting reaction solvents or recrystallization protocols. Solubility tests should use standardized conditions (e.g., 25°C, 1 atm) and gravimetric analysis .

Advanced: How can copper-catalyzed reactions involving this compound be optimized for synthesizing diazepine derivatives?

Answer:

Key considerations for synthesizing seven-membered heterocycles (e.g., 1,4-diazepin-5-ones):

- Catalyst System : Cu(OTf) (10 mol%) with triphenylphosphine enhances intramolecular cyclization .

- Reaction Conditions : Heating at 110°C under inert atmosphere (N) for 12–24 hours improves yield (53–90%) .

- By-Product Mitigation : Monitor via TLC (2:1 PE/EA eluent) and purify using silica gel chromatography. Mechanistic studies suggest nitro group reduction intermediates facilitate ring closure .

Advanced: What analytical methods are suitable for quantifying this compound and detecting impurities?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) .

- Thin-Layer Chromatography (TLC) : Silica GF254 plates (R = 0.46 in PE/EA) identify impurities; limit of detection <0.5% .

- UV-Vis Spectroscopy : Quantify using Beer-Lambert law at λ ~280 nm (ε = 1.2 × 10 L·mol·cm) .

Advanced: How does the nitro group influence the reactivity of this compound in multi-step syntheses?

Answer:

The nitro group acts as both an electron-withdrawing group and a directing moiety:

- Electrophilic Substitution : Directs reactions to the meta position in the benzene ring .

- Reduction Pathways : Under catalytic hydrogenation (H, Pd/C), it reduces to an amine, enabling further derivatization (e.g., amide coupling) .

- Cyclization Reactions : Participates in intramolecular hydrogen bonding, stabilizing transition states during heterocycle formation .

Basic: What crystallographic data are available for this compound?

Answer:

Single-crystal X-ray diffraction (SHELX suite) reveals:

- Space Group : Monoclinic (P2/c).

- Unit Cell Parameters : a = 7.52 Å, b = 10.34 Å, c = 14.21 Å; α = 90°, β = 102.3°, γ = 90° .

- Hydrogen Bonding : Intermolecular N-H···O interactions stabilize the crystal lattice. Data deposited in CCDC (Cambridge Structural Database) .

Advanced: What strategies resolve contradictions in spectral data during structure elucidation?

Answer:

- Cross-Validation : Compare NMR (DEPT, HSQC) and IR data with computational predictions (DFT/B3LYP).

- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve ambiguous NOE signals .

- Impurity Profiling : LC-MS identifies by-products (e.g., de-nitro analogs) that may skew spectral interpretations .

Basic: How is this compound synthesized in a one-pot reaction?

Answer:

A optimized one-pot procedure:

Coupling : React 2-nitrobenzoic acid (2.99 mmol) with 4-methoxyaniline (3.4 mmol) using DCC/HOBt in dry THF.

Work-Up : Extract with CHCl, wash with brine, and concentrate.

Yield : 97% after recrystallization from ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。